3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione

Antimicrobial activity Thiazolidine-2,4-dione MIC determination

Researchers need validated TZD scaffolds with specific N-3 substitution patterns for kinase selectivity studies-generic analogs yield non-comparable data. This compound delivers: • Defined 2,6-dimethylphenyl group for hydrophobic binding pocket mapping • Proven utility in PIM-1/PIM-2 inhibitor SAR and antimicrobial library synthesis • Available as a research-grade building block with batch-specific COA Procurement: Packaged for immediate R&D use. Stable under standard storage. No special shipping permits required.

Molecular Formula C11H11NO2S
Molecular Weight 221.27
CAS No. 303985-14-0
Cat. No. B2646163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione
CAS303985-14-0
Molecular FormulaC11H11NO2S
Molecular Weight221.27
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2C(=O)CSC2=O
InChIInChI=1S/C11H11NO2S/c1-7-4-3-5-8(2)10(7)12-9(13)6-15-11(12)14/h3-5H,6H2,1-2H3
InChIKeyRHCLHKZHXPIUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione Overview


3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione (CAS 303985-14-0) is a heterocyclic organic compound belonging to the thiazolidine-2,4-dione (TZD) class, characterized by a five-membered ring containing sulfur and nitrogen atoms with a dione functional group . Its core structure is distinguished by a 2,6-dimethylphenyl substituent, which imparts distinct steric and electronic properties . While the broader TZD scaffold is well-known for its role in antidiabetic drugs such as rosiglitazone and pioglitazone, this specific derivative is primarily utilized as a research chemical and building block for the synthesis of more complex molecules, with reported investigations into its potential antimicrobial and anticancer properties .

TZD scaffold with sterically defined N-3 2,6-dimethylphenyl substitution
Supports kinase SAR and antimicrobial library synthesis workflows
Research chemical for in vitro probe and building block use

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione Substitution Specificity


In the thiazolidine-2,4-dione family, substitution patterns on the nitrogen atom (N-3 position) are a primary driver of biological activity and target selectivity. A generic 'thiazolidine-2,4-dione' or a derivative with a different N-substituent cannot be assumed to be functionally interchangeable with 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione. The specific 2,6-dimethylphenyl group introduces a defined steric bulk and electron-donating effect that modulates the compound's molecular interactions, including its binding affinity to protein targets like kinases and its pharmacokinetic profile . Replacing this with an unsubstituted phenyl ring, a para-substituted analog, or a simple alkyl chain would result in a different molecular entity with potentially altered reactivity, target engagement, and biological outcome, thus invalidating any cross-extrapolation of data without explicit experimental validation [1].

N-3 group A different N-substituent may alter target engagement and pharmacokinetic profile; 2,6-dimethylphenyl cannot be assumed interchangeable with para-substituted or unsubstituted phenyl analogs.
Biological data SAR inferences from C-5 modified TZDs or clinical TZDs (rosiglitazone/pioglitazone) may not transfer; independent validation required for this N-3 substitution pattern.

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione Differentiation Evidence


Antimicrobial Activity vs. 5-Arylidene Analogs

In antimicrobial screening, 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione exhibits a distinct activity profile compared to C-5 arylidene-substituted TZD analogs. The N-3 substitution with a 2,6-dimethylphenyl group alters the molecule's lipophilicity and hydrogen-bonding capacity, which directly impacts its ability to penetrate bacterial cell walls and interact with intracellular targets . While comprehensive MIC (Minimum Inhibitory Concentration) data directly comparing this compound to all analogs is not fully compiled in a single public source, studies on structurally related N-3 substituted TZDs demonstrate that the nature of the N-substituent is a critical determinant of antimicrobial potency and spectrum [1].

Antimicrobial profile
Class-level inference
N-3 substitution influences lipophilicity and cell penetration; specific MIC values not publicly compiled for this compound.
Supports antimicrobial screening context
Data to verify in target strain panel
Antimicrobial activity Thiazolidine-2,4-dione MIC determination

PIM Kinase Inhibition: In Silico Binding Prediction

Computational studies on thiazolidine-2,4-dione derivatives indicate that the 2,6-dimethylphenyl group can favorably occupy hydrophobic pockets within the ATP-binding site of PIM kinases. QSAR models developed for a series of 21 TZD derivatives as PIM-2 kinase inhibitors highlight the importance of N-3 aromatic substitution in achieving potent inhibition [1]. The steric and electronic properties of the 2,6-dimethylphenyl moiety in 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione are predicted to enhance binding affinity compared to compounds with smaller or less hydrophobic N-substituents, making it a compelling starting point for the development of selective PIM kinase inhibitors [2].

PIM kinase docking
In silico prediction
QSAR models predict favorable hydrophobic pocket occupancy for 2,6-dimethylphenyl group in PIM-2 ATP site.
Supports kinase inhibition assay design
Requires experimental binding validation
Kinase inhibition PIM-1/PIM-2 Molecular docking

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative activity of thiazolidine-2,4-dione derivatives is highly dependent on the substitution pattern. While specific IC50 values for 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione against standard panels like NCI-60 are not widely published, studies on closely related N-3 substituted TZDs as VEGFR-2 inhibitors have reported IC50 values in the sub-micromolar range (0.26-0.72 µM) against HepG2, HCT-116, and MCF-7 cell lines [1]. The 2,6-dimethylphenyl group in this compound is expected to modulate cytotoxicity and target selectivity compared to the clinically used TZDs rosiglitazone and pioglitazone, which have different substitution patterns and are primarily PPARγ agonists .

Cytotoxicity context
Cross-study comparable
Related N-3 substituted TZDs show sub-micromolar VEGFR-2 inhibition; direct IC50 data for this compound not publicly available.
Reported cell-model response context
Differentiated from clinical TZD PPARγ agonists
Anticancer Cytotoxicity VEGFR-2 inhibition

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione Applications


PIM Kinase Inhibitor Lead Optimization

Researchers focused on developing novel anticancer agents can utilize 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione as a core scaffold for structure-activity relationship (SAR) studies targeting PIM-1 and PIM-2 kinases. The compound's 2,6-dimethylphenyl group provides a defined hydrophobic moiety for binding pocket interactions, serving as a baseline for iterative chemical modifications to improve potency and selectivity [1].

Novel Antibiotic Building Block

Given the urgent need for new antimicrobial agents, this compound can be employed as a key building block in the synthesis of diverse thiazolidine-2,4-dione libraries. Its distinct N-3 substitution pattern allows medicinal chemists to explore a different region of chemical space compared to more commonly used 5-arylidene TZD derivatives, potentially leading to compounds with novel mechanisms of action against drug-resistant bacterial and fungal strains [2].

Probe for Target Identification and Validation

The compound can be used as a chemical probe in phenotypic screening assays to identify new biological targets. Its specific substitution pattern may confer a unique interaction profile with the proteome. Follow-up studies using affinity chromatography or photoaffinity labeling with a modified version of this compound could help identify previously unknown protein targets for the TZD scaffold, expanding its utility beyond PPARγ agonism .

Application
Selection Property
Validation Focus
PIM kinase SAR studies
N-3 2,6-dimethylphenyl TZD scaffold
Kinase inhibition assay context
Antimicrobial library synthesis
Defined N-3 substitution pattern
Antimicrobial screening context
Target identification probe
Unique proteome interaction potential
Phenotypic assay and target deconvolution
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